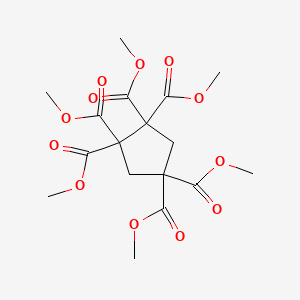
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide, also known as BIIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIIPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is being researched for its anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide selectively inhibits COX-2, which is the isoform of the enzyme that is upregulated in response to inflammation. By inhibiting COX-2, 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide reduces the production of prostaglandins and subsequently reduces inflammation and pain.
Biochemical and Physiological Effects
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, colitis, and other inflammatory conditions. It has also been found to reduce fever and edema. 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in animal models, and its mechanism of action is well-understood. However, 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals or use in cell culture experiments. Additionally, 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide. One area of interest is the development of novel formulations of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide that improve its solubility and bioavailability. Another area of interest is the study of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide in human clinical trials, to determine its safety and efficacy in humans. Additionally, 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide could be studied in combination with other anti-inflammatory drugs, to determine if it has synergistic effects. Finally, the potential for 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide to have neuroprotective effects could be investigated, as there is some evidence to suggest that COX-2 inhibitors may have neuroprotective properties.
Synthesemethoden
The synthesis of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide involves the reaction of 4-biphenylamine and 4-isopropylbenzoyl chloride in the presence of a base catalyst. The reaction yields 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide as a white crystalline powder with a melting point of 135-137°C. The purity of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide is determined using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has been studied extensively for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are inflammatory mediators. 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has also been found to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17(2)19-12-14-22(15-13-19)24-23(25)16-18-8-10-21(11-9-18)20-6-4-3-5-7-20/h3-15,17H,16H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROTWNSQRGPEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)
![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)


![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)



![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)
